9-Ethyl-9-methyl-9,10-dihydroacridine

Vue d'ensemble

Description

9-Ethyl-9-methyl-9,10-dihydroacridine is a heterocyclic organic compound with a unique structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.

Ethylation of 9-Methylacridine: Another method involves the ethylation of 9-methylacridine using ethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production typically involves large-scale methylation and ethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-Ethyl-9-methyl-9,10-dihydroacridine can undergo oxidation reactions to form acridone derivatives.

Reduction: It can be reduced to form various dihydroacridine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Halogenated acridine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Neuroprotective Properties

Recent studies have explored the potential of 9-ethy-9-methyl-9,10-dihydroacridine derivatives as multifunctional agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that derivatives of 9,10-dihydroacridines exhibit significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD pathology. For instance, a study demonstrated that certain dihydroacridine derivatives displayed high inhibition of BChE activity and reduced self-aggregation of β-amyloid peptides, which are critical in AD progression .

1.2. Antioxidant Activity

The antioxidant properties of 9-ethy-9-methyl-9,10-dihydroacridine have also been investigated. Compounds derived from this scaffold showed promising radical-scavenging activities comparable to established antioxidants like Trolox. This suggests potential applications in mitigating oxidative stress-related conditions .

1.3. Antimicrobial Activity

The acridine moiety has historically been associated with antimicrobial properties. Derivatives of 9,10-dihydroacridine have been studied for their effectiveness against various bacterial infections and protozoan diseases such as malaria and leishmaniasis . The ability to modify the acridine structure allows for the development of new antimicrobial agents.

Coordination Chemistry Applications

2.1. Ligand Development

In coordination chemistry, 9-ethy-9-methyl-9,10-dihydroacridine serves as a ligand for various metal complexes. A study highlighted the synthesis of an asymmetrical 9,10-dihydroacridine-based proligand that demonstrated effective coordination with main group metals through palladium-catalyzed reactions . The ability to form stable metal complexes opens avenues for applications in catalysis and material science.

2.2. Catalytic Applications

The compound's derivatives have been utilized as catalysts in organic synthesis processes, including enantioselective reactions. For instance, organocatalyzed electrochemical methods employing 9,10-dihydroacridines have shown high yields and enantioselectivities in α-alkylation reactions . This highlights the compound's utility in developing sustainable synthetic methodologies.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 9-Ethyl-9-methyl-9,10-dihydroacridine involves the disruption of bacterial cell division by promoting FtsZ polymerization and inhibiting Z-ring formation at the division site. This leads to the interruption of cell division and ultimately cell death . In coordination chemistry, it acts as a ligand, forming complexes with metal ions and facilitating various catalytic reactions .

Comparaison Avec Des Composés Similaires

9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has two methyl groups instead of an ethyl and a methyl group.

9,10-Dihydroacridine: Lacks the ethyl and methyl substitutions, making it less sterically hindered.

Uniqueness: 9-Ethyl-9-methyl-9,10-dihydroacridine is unique due to its specific ethyl and methyl substitutions, which confer distinct steric and electronic properties. These substitutions enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs .

Activité Biologique

9-Ethyl-9-methyl-9,10-dihydroacridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

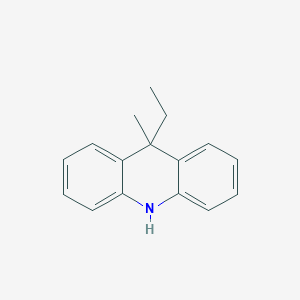

The molecular structure of this compound can be represented as follows:

This compound belongs to the acridine family, characterized by a fused three-ring structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 9,10-dihydroacridine exhibit significant antibacterial properties. For instance, two specific derivatives were shown to possess strong antibacterial activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA), and Vancomycin-resistant Enterococcus (VRE). The mechanism identified involves the promotion of FtsZ polymerization and disruption of Z-ring formation during bacterial cell division, leading to cell death .

Neuroprotective Effects

Research indicates that certain derivatives of this compound have potential neuroprotective effects. These compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes suggests a potential role in enhancing cholinergic neurotransmission and protecting against cognitive decline .

Antioxidant Properties

The antioxidant activity of this compound derivatives has also been studied. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity was comparable to standard antioxidants like Trolox .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes such as AChE and BChE, leading to their inhibition. This interaction enhances cholinergic signaling in the nervous system.

- Antibacterial Mechanism : By promoting FtsZ polymerization, the compound disrupts bacterial cell division processes.

- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Case Studies

- Antibacterial Study : A study conducted on two derivatives showed effective inhibition against MRSA and other resistant strains, highlighting their potential as new antibacterial agents .

- Neuroprotective Study : Investigations into the neuroprotective properties revealed that these compounds could serve as lead candidates for Alzheimer's disease therapy due to their dual action on cholinesterases .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Strong activity against MRSA | Disruption of FtsZ polymerization |

| Neuroprotective | Inhibition of AChE/BChE | Enhanced cholinergic signaling |

| Antioxidant | Comparable to Trolox | Scavenging free radicals |

Propriétés

IUPAC Name |

9-ethyl-9-methyl-10H-acridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-16(2)12-8-4-6-10-14(12)17-15-11-7-5-9-13(15)16/h4-11,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICOGRWYQRIGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.